

Application Notes and Protocols for Transition Metal-Catalyzed Synthesis of Polyfunctionalized Enynes

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Compound of Interest

Compound Name: Hept-4-EN-6-YN-1-OL

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Introduction

Conjugated enynes are highly valuable structural motifs in organic chemistry, serving as crucial building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. [1][2] The unique reactivity of their conjugated system of double and triple bonds allows for a wide array of subsequent transformations. Transition metal catalysis provides powerful and efficient methods for the synthesis of these polyfunctionalized molecules, often with high degrees of chemo-, regio-, and stereoselectivity. [3][4] This document provides an overview of key transition metal-catalyzed methods and detailed protocols for their application in the laboratory.

The primary methods for synthesizing conjugated enynes involve the cross-coupling and dimerization of alkynes. [2][5] Transition metals such as palladium, copper, gold, rhodium, and ruthenium have emerged as indispensable catalysts, each offering unique reactivity profiles for constructing complex molecular architectures from simple, readily available precursors. [1][6]

Palladium-Catalyzed Synthesis of Enynes

Palladium catalysis is one of the most versatile and widely used methods for constructing enynes, primarily through Sonogashira-type cross-coupling reactions. [1][7] These reactions

typically involve the coupling of a terminal alkyne with a vinyl or aryl halide.^{[8][9]} N-heterocyclic carbene (NHC) palladium complexes have been recognized as particularly efficient catalysts for these transformations.^{[7][10]}

Data Summary: Palladium-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Sonogashira Coupling	Pd(PPh ₃) ₄ , CuI	Aryl Iodide, Terminal Alkyne	Aryl-Substituted Enyne	75-95	^[8]
Copper-Free Sonogashira	Pd(OAc) ₂ , SPhos	Vinyl Bromide, Terminal Alkyne	Conjugated Enyne	80-98	^[7]
Arylalkynylation	Pd(OAc) ₂ , K ₂ CO ₃	Aryl Iodide, Internal Alkyne, Alkynylsilane	Tetrasubstituted Enyne	60-85	^[9]
Cyclization/Suzuki	Pd(OAc) ₂ , Xantphos	1,6-Enyne, Arylboronic Acid	Diaryl-substituted γ -butyrolactam	70-90	^[11]

Protocol 1: Pd-Catalyzed Sonogashira Cross-Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of a vinyl bromide with a terminal alkyne.

Materials:

- Vinyl bromide (1.0 mmol, 1.0 equiv)
- Terminal alkyne (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
- Potassium carbonate (K_2CO_3) (2.0 mmol, 2.0 equiv)
- Anhydrous Toluene (10 mL)

Procedure:

- To a dry Schlenk flask under an argon atmosphere, add $Pd(OAc)_2$ (4.5 mg), SPhos (16.4 mg), and K_2CO_3 (276 mg).
- Evacuate and backfill the flask with argon three times.
- Add anhydrous toluene (10 mL) via syringe, followed by the vinyl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol).
- Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion (typically 4-12 hours), cool the mixture to room temperature.
- Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite.
- Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

Purification:

- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure conjugated enyne.

// Invisible edges to guide layout edge [style=invis]; pd0 -> pd_complex2; pd_complex1 -> prod;
} /dot Caption: Key steps in the Palladium-catalyzed Sonogashira coupling reaction.

Copper-Catalyzed Synthesis of Enynes

Copper catalysis has become a powerful tool for the functionalization of enynes, enabling reactions such as boro-, hydro-, and difunctionalizations.^{[6][12]} These methods provide access to densely functionalized and often enantioenriched products from readily available enyne substrates.^[13] Three-component reactions catalyzed by copper are particularly efficient for building molecular complexity.^{[14][15]}

Data Summary: Copper-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Borylative 1,2-Functionalization	CuCl, Ph-BPE	1,3-Enyne, Aldimine	anti-Homopropargylic Amines	75-95	^[6]
1,4-Alkylcyanation	Cu(MeCN) ₄ P F ₆ , IPr	1,3-Enyne, Cyclic Alcohol, TMS-CN	Multifunctionalized Allenes	60-90	^[15]
Three-Component Reaction	CuBr·SMe ₂	Cyclobutanone Oxime Ester, 1,3-Enyne, TMS-CN	1,7-Double-Functionalized Allenes	55-88	^[14]
1,3-Dipolar Cycloaddition	Cu(OTf) ₂ , Box	Azomethine Ylide, 1,3-Enyne	Chiral Poly-substituted Pyrrolidines	80-99	^[13]

Protocol 2: Copper-Catalyzed Three-Component Synthesis of Allenes

This protocol is adapted from a method for the synthesis of 1,7-double-functionalized allenenes from 1,3-enynes.^[14]

Materials:

- 1,3-Enyne (0.2 mmol, 1.0 equiv)
- Cyclobutanone oxime ester (0.3 mmol, 1.5 equiv)
- Trimethylsilyl cyanide (TMSCN) (0.4 mmol, 2.0 equiv)
- Copper(I) bromide dimethyl sulfide complex [CuBr·SMe₂] (0.02 mmol, 10 mol%)
- Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)

Procedure:

- In an oven-dried vial equipped with a magnetic stir bar, add the 1,3-enyne (0.2 mmol), cyclobutanone oxime ester (0.3 mmol), and CuBr·SMe₂ (4.1 mg).
- Seal the vial with a septum and purge with argon.
- Add anhydrous DCE (2.0 mL) and TMSCN (53 µL) via syringe.
- Stir the reaction mixture at 60 °C for 12 hours.
- After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.

Purification:

- Purify the residue by flash column chromatography (petroleum ether/ethyl acetate) to afford the desired multifunctionalized allene product.

Gold-Catalyzed Synthesis of Enynes

Gold catalysts, particularly Au(I) complexes, are exceptionally effective at activating the alkyne moiety of enynes towards nucleophilic attack.^[16] This reactivity has been harnessed in a wide range of transformations, including cycloisomerizations, skeletal rearrangements, and cycloadditions, to produce complex carbocyclic and heterocyclic structures under mild conditions.^{[17][18][19]}

Data Summary: Gold-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Cycloisomerization	PPh_3AuCl / AgSbF_6	1,6-Enyne, Arene	Functionalized Carbocycles	70-95	[17]
Skeletal Rearrangement	$[\text{JohnPhosAu}(\text{MeCN})]\text{SbF}_6$	1,6-Enyne	1,3-Dienes	90-99	[18]
(4+2) Cycloaddition	$[\text{IPrAuCl}]$ / AgOTf	Arylalkyne, Alkene	Bicyclic Systems	65-85	[19]
Tandem Oxidation/Cyclization	IPrAuCl / AgSbF_6	1,6-Enyne, Diphenylsulfonide	Cyclopropyl Aldehydes	75-94	[20]

Protocol 3: Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne

This protocol outlines a general procedure for the intramolecular cycloisomerization of a 1,6-enyne.[17]

Materials:

- 1,6-Enyne substrate (0.5 mmol, 1.0 equiv)
- (Triphenylphosphine)gold(I) chloride [PPh_3AuCl] (0.0125 mmol, 2.5 mol%)
- Silver hexafluoroantimonate [AgSbF_6] (0.0125 mmol, 2.5 mol%)
- Anhydrous Dichloromethane (CH_2Cl_2) (5 mL)

Procedure:

- In a dry vial shielded from light, dissolve PPh_3AuCl (6.2 mg) and AgSbF_6 (4.3 mg) in CH_2Cl_2 (2.5 mL) under an argon atmosphere.

- Stir the mixture for 5 minutes at room temperature. A white precipitate of AgCl will form.
- In a separate flask, dissolve the 1,6-enyne substrate (0.5 mmol) in CH₂Cl₂ (2.5 mL).
- Transfer the catalyst solution via a syringe equipped with a filter to the substrate solution.
- Stir the reaction at room temperature and monitor by TLC.
- Once the starting material is consumed (typically 10-30 minutes), quench the reaction by passing it through a short plug of silica gel, eluting with diethyl ether.
- Concentrate the filtrate under reduced pressure.

Purification:

- The crude product is often pure enough for subsequent steps. If necessary, further purification can be achieved by flash column chromatography on silica gel.

Rhodium-Catalyzed Synthesis of Enynes

Rhodium catalysts are highly effective for various transformations of enynes, most notably asymmetric cycloisomerization reactions to form chiral five-membered rings.^{[21][22]} These methods are valuable for constructing enantiopure intermediates for natural product synthesis.^[21] Rhodium also catalyzes the selective dimerization of alkynes to form conjugated enynes.^[1]

Data Summary: Rhodium-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	ee (%)	Ref.
Asymmetric Cycloisomerization	[Rh((S)-BINAP)]SbF ₆	Terminal 1,6-Enyne	Chiral Cyclopentane	86	>99	[21]
Cycloisomerization	[RhCl(COD)] ₂ / P(4FC ₆ H ₄) ₃	Acyclic Enyne	Cyclic Diene	85-95	N/A	[23]
(Z)-Selective Dimerization	Rh(CO)(PPh ₃) ₂ Cl	Aryl Acetylene	(Z)-Enyne	60-80	N/A	[1]
Asymmetric Cycloisomerization	Rh(I) / TangPhos	(E)-1,6-Enyne	Chiral Bicyclic System	88-99	92-99	[22]

Protocol 4: Rh-Catalyzed Asymmetric Enyne Cycloisomerization

This protocol is based on the synthesis of a key intermediate for (-)-platensimycin.[21]

Materials:

- 1,6-Enyne substrate (0.25 mmol, 1.0 equiv)
- [Rh((S)-BINAP)]SbF₆ (0.0125 mmol, 5 mol%)
- Anhydrous 1,2-dichloroethane (DCE) (5 mL)

Procedure:

- To a Schlenk tube under an argon atmosphere, add the preformed catalyst $[\text{Rh}((\text{S})\text{-BINAP})]\text{SbF}_6$ (12.5 mg).
- Add anhydrous DCE (2.5 mL) and stir to dissolve the catalyst.
- In a separate flask, dissolve the 1,6-enyne substrate (0.25 mmol) in anhydrous DCE (2.5 mL).
- Add the substrate solution to the catalyst solution via cannula.
- Stir the mixture at room temperature for 12 hours.
- Monitor the reaction by TLC or ^1H NMR analysis of an aliquot.
- Upon completion, concentrate the reaction mixture directly under reduced pressure.

Purification:

- Purify the residue by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexane/ethyl acetate) to obtain the enantiopure product.

Ruthenium-Catalyzed Synthesis of Enynes

Ruthenium-carbene complexes, such as the Grubbs catalysts, are renowned for mediating enyne metathesis reactions.^{[24][25]} This powerful bond reorganization process between an alkene and an alkyne produces a 1,3-diene. Intramolecular versions, known as Ring-Closing Enyne Metathesis (RCEYM), are particularly useful for synthesizing carbo- and heterocyclic systems.^{[26][27]}

Data Summary: Ruthenium-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Product Type	Yield (%)	Ref.
Ring-Closing Metathesis (RCEYM)	Grubbs-II Catalyst	Alkynyl B-anthranilamide	Polycyclic Azaborine	70-95	[26]
Ene-Yne Cross-Metathesis (EYCM)	Grubbs-II Catalyst	Terminal Alkene, Terminal Alkyne	1,3-Diene	65-90	[28]
RCEYM	Grubbs-I Catalyst	N-tethered 1,6-Enyne	Tetrahydropyridine	80-95	[27]
Ethylene-Alkyne Cross-Metathesis	Grubbs Catalyst	Ethylene, Alkyne with -OH group	2-Substituted-1,3-butadiene	75-92	[24]

Protocol 5: Ring-Closing Enyne Metathesis (RCEYM)

This protocol provides a general method for the RCEYM of a nitrogen-tethered 1,6-enyne to form a tetrahydropyridine derivative.[\[27\]](#)

Materials:

- N-tethered 1,6-enyne substrate (0.5 mmol, 1.0 equiv)
- Grubbs Catalyst™, 2nd Generation (0.025 mmol, 5 mol%)
- Anhydrous Dichloromethane (CH₂Cl₂) (50 mL, for a 0.01 M solution)

Procedure:

- Dissolve the 1,6-enyne substrate (0.5 mmol) in anhydrous CH₂Cl₂ (45 mL) in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

- In a separate glovebox or argon-flushed vial, weigh the Grubbs-II catalyst (21.2 mg) and dissolve it in anhydrous CH_2Cl_2 (5 mL).
- Add the catalyst solution to the substrate solution via syringe.
- Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-4 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- After the reaction is complete, cool the flask to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
- Concentrate the solvent under reduced pressure.

Purification:

- Purify the crude residue by flash column chromatography on silica gel to isolate the 1,3-diene product.

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